3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-piperidin-1-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-6-10(16)8-11(7-9)17-4-2-1-3-5-17/h6-8H,1-5,16H2 |
InChI Key |
SNGMTPXRFDRPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution of a suitable aniline derivative with piperidine. One common method is to start with 3-nitro-5-(trifluoromethyl)aniline, which undergoes reduction to form the corresponding amine. This intermediate is then reacted with piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Reaction Pathways and Key Examples
The synthesis of 3-(piperidin-1-yl)-5-(trifluoromethyl)aniline involves reductive amination or nucleophilic substitution strategies, often starting from nitrobenzene derivatives. Below are critical reaction examples from experimental data:
Reaction Example 1: Reductive Amination
Starting Material : 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Reagents : Concentrated HCl (24.0 mmol), anhydrous SnCl₂ (13.1 mmol), methanol
Conditions : 0°C → room temperature, 17.5 hours
Yield : 90.4%
Key Steps :
-
Sequential addition of HCl and SnCl₂ to the nitro compound in methanol at 0°C.
-
Warm to room temperature, stir for 17.5 hours.
-
Workup: Sodium bicarbonate extraction, ethyl acetate purification, silica gel chromatography.
Spectral Data : -
TLC : Rf 0.30 (hexane/acetone = 18/1)
-
¹H NMR (CDCl₃, 400 MHz) : δ 1.59–1.60 (m, 2H), 1.71 (tt, 4H), 2.85 (brs, 4H), 4.09 (brs, 2H, NH₂), 6.92–7.01 (aromatic protons) .
Reaction Conditions Comparison
Reductive Amination via Tin(II) Chloride
The reduction of nitro groups to amines involves SnCl₂ as a reducing agent in acidic conditions (HCl). This process likely proceeds through an intermediate nitroso compound , followed by protonation and reductive cleavage to yield the amine. The choice of solvent (methanol vs. DCM) affects reaction kinetics and yield, with methanol enabling slower, controlled reduction over 42 hours .
Iminium Ion Cyclization (Related Pathway)
While not directly observed in the target compound, analogous piperidine derivatives are synthesized via iminium ion intermediates . For example, condensation of aldehydes with amine precursors forms imines, which undergo cyclization under acidic conditions (e.g., p-TsOH) to form piperidine rings. This pathway highlights the versatility of piperidine-forming reactions in drug design .
Spectral Characterization
Scientific Research Applications
Chemistry: In chemistry, 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure can be modified to enhance binding affinity and selectivity for specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable component in drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Substituent Position Variations
- 2-(Piperidin-1-YL)-5-(trifluoromethyl)aniline (CAS 1496-40-8): Structure: Piperidine at position 2, -CF₃ at position 5. Impact: Positional isomerism alters steric hindrance and electronic distribution. Applications: Intermediate in organic synthesis; used in RAF kinase inhibitor studies .
Heterocycle Modifications
- 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline: Structure: Piperazine replaces piperidine, with a methyl group on the piperazine. Impact: Piperazine introduces an additional nitrogen, increasing basicity (pKa ~8.5 vs. piperidine’s ~11). Applications: Key intermediate in kinase inhibitor synthesis (e.g., RAF inhibitors) .
3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS 641571-11-1):
- 3-(4-(Pyrrolidin-1-YL)piperidin-1-YL)-5-(trifluoromethyl)aniline (CAS 1201593-04-5): Structure: Pyrrolidine fused to piperidine. Pyrrolidine’s lower basicity (pKa ~11.3 vs. piperidine’s ~11.6) may reduce off-target interactions .
Functional Group Additions
- 5-(3-Methylpiperidin-1-YL)-2-methylsulfonylaniline (CAS 942474-87-5): Structure: Methylsulfonyl (-SO₂CH₃) at position 2, methyl-piperidine at position 5. Impact: The sulfonyl group is strongly electron-withdrawing, increasing polarity and metabolic stability. Applications: Investigated in CNS drug development due to blood-brain barrier penetration .
Biological Activity
3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry, exhibits diverse biological activities that have been explored through various studies. This article reviews the pharmacological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12F3N
- Molecular Weight : 235.22 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its pharmacological efficacy. The piperidine moiety plays a crucial role in binding to specific receptors, enhancing biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences binding affinity and specificity, allowing for modulation of target activity through inhibition or activation depending on the biological context .
Antinociceptive Activity
Recent studies have highlighted the antinociceptive effects of derivatives of this compound, particularly through their action on P2X3 receptors involved in pain signaling pathways. For instance, a related compound demonstrated an IC50 value of 375 nM at P2X3R, showing notable selectivity over P2X2/3R. This suggests potential applications in treating neuropathic pain .
Antiviral Activity
In addition to its antinociceptive properties, certain derivatives exhibit significant antiviral activity. For example, compounds derived from this structure showed IC50 values against various viruses such as H1N1 and HSV-1 in the low nanomolar range . This broad spectrum of activity underscores the therapeutic potential of this compound in infectious diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the trifluoromethyl substitution is critical for enhancing both metabolic stability and biological activity. Compounds with varying halide substitutions on the aniline ring were synthesized and tested, indicating that trifluoromethyl groups significantly improve pharmacological profiles compared to other halides .
Summary Table of Biological Activities
| Compound | Activity Type | IC50 (nM) | Selectivity |
|---|---|---|---|
| 14h | Antinociceptive | 375 | >23-fold selectivity |
| 9 | Antiviral | 2.7 | High |
| 6b | Antiviral | 5.1 | Moderate |
| 4 | Antiviral | 8.7 | Moderate |
Case Studies
Several studies have validated the efficacy of this compound in preclinical models:
- Neuropathic Pain Models : In male Sprague-Dawley rats subjected to nerve ligation or chemotherapy-induced pain, compound 14h significantly increased mechanical withdrawal thresholds, demonstrating its potential as an analgesic agent .
- Antiviral Efficacy : In vitro assays revealed that derivatives exhibited potent antiviral activity against H1N1 and HSV-1 with IC50 values as low as 0.0022 nM, indicating strong therapeutic potential against viral infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
